3-chloro-N-(2-isopropylphenyl)propanamide
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Overview
Description
3-chloro-N-(2-isopropylphenyl)propanamide is an organic compound with the molecular formula C12H16ClNO. It is a solid at room temperature and is used in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 3-chloro-N-(2-isopropylphenyl)propanamide typically involves the reaction of 3-chloropropionyl chloride with 2-isopropylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Chemical Reactions Analysis
3-chloro-N-(2-isopropylphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Scientific Research Applications
3-chloro-N-(2-isopropylphenyl)propanamide is used in scientific research for:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Synthesis: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-isopropylphenyl)propanamide involves its interaction with specific molecular targets in biological systems. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-chloro-N-(2-isopropylphenyl)propanamide can be compared with similar compounds such as:
3-chloro-N-(4-methoxyphenyl)propanamide: This compound has a methoxy group instead of an isopropyl group, which can affect its reactivity and biological activity.
3-chloro-N-(2-methylphenyl)propanamide: This compound has a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.
Properties
IUPAC Name |
3-chloro-N-(2-propan-2-ylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVNYPWZRZDETF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408854 |
Source
|
Record name | 3-chloro-N-(2-isopropylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
560078-34-4 |
Source
|
Record name | 3-chloro-N-(2-isopropylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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